Mecoprop-d3

Description

Properties

IUPAC Name |

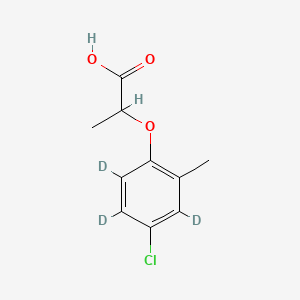

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662063 | |

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-15-3 | |

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Mecoprop-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mecoprop-d3, a deuterated internal standard for the widely used herbicide Mecoprop. The document details the synthetic pathway, experimental protocols, and applications in quantitative analysis, targeting professionals in research, analytical sciences, and drug development.

Introduction to Mecoprop and Isotopic Labeling

Mecoprop, also known as MCPP, is a selective, post-emergence herbicide used to control broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants.[2][3] For accurate quantification of Mecoprop in environmental and biological samples, stable isotope-labeled internal standards are indispensable. This compound, where three hydrogen atoms on the phenyl ring are replaced by deuterium, is a commonly used internal standard for mass spectrometry-based analytical methods.[4][5] The use of such standards in isotope dilution analysis significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[6][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of deuterated 4-chloro-2-methylphenol (B52076) (4-chloro-2-methylphenol-d3) reacts with a 2-chloropropionate to form the desired this compound.

Synthetic Pathway

The logical pathway for the synthesis of this compound is a two-step process starting from deuterated 4-chloro-2-methylphenol.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

4-chloro-2-methylphenol-d3 (or d4)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl 2-chloropropionate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Deionized water

Step 1: Formation of Sodium 4-chloro-2-methylphenoxide-d3

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylphenol-d3 (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695).

-

Add a stoichiometric amount of sodium hydroxide (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Remove the solvent under reduced pressure to obtain the dry sodium 4-chloro-2-methylphenoxide-d3.

Step 2: Williamson Ether Synthesis

-

To a round-bottom flask containing the dried sodium 4-chloro-2-methylphenoxide-d3 (1.0 eq), add anhydrous N,N-dimethylformamide (DMF).

-

Add ethyl 2-chloropropionate (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of this compound Ethyl Ester

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.[4]

-

Combine the organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound ethyl ester.[4]

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 4: Hydrolysis to this compound

-

Dissolve the purified this compound ethyl ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, acidify the reaction mixture with hydrochloric acid until the pH is approximately 2.

-

The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

While specific literature on the synthesis of this compound with detailed yields is scarce, analogous Williamson ether syntheses of aryl ethers can achieve yields ranging from moderate to high. The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the starting deuterated phenol.

| Parameter | Expected Value | Notes |

| Yield | 60-85% | Based on similar Williamson ether synthesis reactions.[4] |

| Isotopic Purity | >98% | Dependent on the purity of the deuterated starting material. |

| Chemical Purity | >95% | Achievable with standard purification techniques like chromatography and recrystallization. |

Application in Isotope Dilution Analysis

This compound is predominantly used as an internal standard for the quantification of Mecoprop in various matrices, particularly in environmental water samples.[5][8] The following workflow outlines its use in a typical analytical procedure using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for Mecoprop analysis using this compound.

Detailed Experimental Protocol for Isotope Dilution Analysis

1. Sample Preparation:

-

Collect a known volume of the water sample.

-

Add a precise amount of a standard solution of this compound to the sample.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the analytes.

-

Elute the analytes from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate Mecoprop and this compound using a suitable C18 column and a mobile phase gradient.

-

Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Mecoprop and this compound are monitored.[5][8]

3. Data Analysis:

-

Integrate the chromatographic peak areas for both Mecoprop and this compound.

-

Calculate the ratio of the peak area of Mecoprop to that of this compound.

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of Mecoprop and a constant concentration of this compound.

-

Determine the concentration of Mecoprop in the sample by comparing its peak area ratio to the calibration curve.

Mode of Action: Auxin Signaling Pathway

Mecoprop acts as a synthetic auxin, disrupting normal plant growth processes. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological effects, including cell elongation, division, and differentiation. At herbicidal concentrations, this pathway is overstimulated, causing uncontrolled and disorganized growth that is ultimately lethal to the plant.

Caption: Simplified auxin signaling pathway.

Conclusion

The synthesis of this compound via the Williamson ether synthesis provides a reliable source of a high-purity internal standard crucial for the accurate quantification of Mecoprop in various analytical applications. Its use in isotope dilution mass spectrometry represents a robust methodology for environmental monitoring and metabolic studies. A thorough understanding of both the synthetic route and the analytical application of this compound is essential for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope dilution - Wikipedia [en.wikipedia.org]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

Mecoprop-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mecoprop-d3, a deuterated analog of the widely used herbicide Mecoprop (B166265). This document details its chemical properties, analytical applications, and the mode of action of its non-deuterated counterpart.

Core Chemical and Physical Data

This compound serves as an essential internal standard for the quantitative analysis of Mecoprop in various environmental and biological matrices. Its physical and chemical properties are crucial for its application in analytical methodologies.

| Property | Value |

| CAS Number | 352431-15-3 |

| Molecular Formula | C₁₀H₈D₃ClO₃ |

| Molecular Weight | 217.66 g/mol |

| Synonyms | 2-(4-Chloro-2-methylphenoxy-d3)propionic Acid, MCPP-d3 |

| Appearance | White Solid |

| Storage Temperature | 2-8°C |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Mecoprop.[1][2][3][4][5]

Experimental Protocol: Analysis of Mecoprop in Water Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the determination of Mecoprop in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Acidify the water sample (e.g., 500 mL) to a pH of approximately 2.5 with a suitable acid to ensure Mecoprop is in its protonated form.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.

-

Load the acidified and spiked water sample onto the SPE cartridge.

-

Wash the cartridge with a solution of acidified water to remove interferences.

-

Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile (B52724).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for phenoxy acid herbicides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Mecoprop: Monitor the transition from the precursor ion (m/z) to a specific product ion. For example, a transition of m/z 213 -> 141 has been reported.[1]

-

This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms.

-

-

3. Quantification

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of Mecoprop and a constant concentration of this compound.

-

Plot the ratio of the peak area of Mecoprop to the peak area of this compound against the concentration of Mecoprop.

-

Determine the concentration of Mecoprop in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mechanism of Action of Mecoprop

Mecoprop is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[6][7] This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[6]

General Analytical Workflow

The use of an internal standard like this compound is a cornerstone of robust quantitative analysis in environmental monitoring. The following diagram illustrates a typical workflow.

Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 8. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 11. azimuth-corp.com [azimuth-corp.com]

An In-Depth Technical Guide to Mecoprop-d3: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-d3 is the deuterated analogue of Mecoprop (also known as MCPP), a widely used phenoxy herbicide for the control of broadleaf weeds.[1] As a stable isotope-labeled internal standard, this compound is an indispensable tool in analytical chemistry, particularly in isotope dilution mass spectrometry, for the accurate quantification of Mecoprop residues in environmental and biological matrices. Its use significantly improves the precision and accuracy of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its analysis and a summary of the herbicidal mechanism of action of its parent compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Mecoprop.

| Property | This compound | Mecoprop |

| CAS Number | 352431-15-3 | 93-65-2 |

| Molecular Formula | C₁₀H₈D₃ClO₃ | C₁₀H₁₁ClO₃ |

| Molecular Weight | 217.66 g/mol | 214.64 g/mol |

| Appearance | White to off-white solid | Colorless crystals or white to light brown crystalline solid |

| Melting Point | 82-84 °C | 94-95 °C |

| Boiling Point | 331.859 °C at 760 mmHg (Predicted) | Decomposes |

| Density | 1.283 g/cm³ (Predicted) | 1.28 g/cm³ |

| Solubility | Soluble in organic solvents such as acetone, methanol, and acetonitrile. | Water: 620 mg/L at 20°C; Soluble in acetone, diethyl ether, ethanol. |

| pKa | ~3.8 (Predicted, similar to Mecoprop) | ~3.8 |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible synthetic route involves the deuteration of a suitable precursor. A general approach is outlined below, based on established methods for the deuteration of aromatic compounds.

Objective: To introduce three deuterium (B1214612) atoms onto the phenyl ring of a Mecoprop precursor.

Materials:

-

2-Bromopropionic acid

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C) catalyst

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvents (e.g., methanol, diethyl ether)

Procedure:

-

Synthesis of Mecoprop: The non-deuterated Mecoprop is first synthesized by the reaction of 4-chloro-2-methylphenol with 2-bromopropionic acid in the presence of a base such as sodium hydroxide.

-

Deuteration: The aromatic ring of a suitable precursor or Mecoprop itself can be deuterated via catalytic H-D exchange. The compound is dissolved in an appropriate solvent (e.g., deuterated methanol, D₂O with a co-solvent) and subjected to an atmosphere of deuterium gas in the presence of a catalyst like Pd/C at elevated temperature and pressure. The reaction is monitored by techniques such as NMR or mass spectrometry to determine the degree of deuteration.

-

Work-up and Purification: Following the reaction, the catalyst is removed by filtration. The reaction mixture is then acidified with HCl to precipitate the this compound acid. The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to achieve high chemical and isotopic purity.

Analytical Determination of this compound

This compound is primarily used as an internal standard for the quantification of Mecoprop. The following is a generalized workflow for the analysis of Mecoprop in a water sample using isotope dilution LC-MS/MS with this compound as the internal standard.

Objective: To accurately quantify the concentration of Mecoprop in a water sample.

Materials and Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

This compound internal standard solution of known concentration

-

Mecoprop calibration standards

-

Formic acid

-

Acetonitrile (ACN)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (optional, for sample pre-concentration and cleanup)

Procedure:

-

Sample Preparation:

-

A known volume of the water sample is taken.

-

A precise volume of the this compound internal standard solution is added to the sample.

-

For trace-level analysis, the sample may be acidified and passed through an SPE cartridge to concentrate the analyte and internal standard and remove interfering matrix components. The cartridge is then eluted with an appropriate solvent (e.g., acetonitrile).

-

The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the prepared sample is injected into the HPLC-MS/MS system.

-

Chromatographic separation is achieved on a C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Mecoprop and this compound.

-

-

Quantification:

-

The peak areas for the specific MRM transitions of Mecoprop and this compound are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of Mecoprop to the peak area of this compound against the concentration of Mecoprop in the calibration standards.

-

The concentration of Mecoprop in the unknown sample is determined from the calibration curve using the measured peak area ratio.

-

Mechanism of Action: Auxin Signaling Pathway

Mecoprop, the parent compound of this compound, is a synthetic auxin herbicide.[2] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf plants.[2][3] The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway of Mecoprop as a synthetic auxin.

Experimental Workflow

The general workflow for utilizing this compound as an internal standard in a quantitative analysis is a systematic process designed to ensure accuracy and reproducibility.

Caption: General experimental workflow for herbicide analysis using this compound.

Conclusion

This compound is a critical analytical tool for the precise quantification of the herbicide Mecoprop. Its physical and chemical properties are well-characterized, making it a reliable internal standard. The experimental protocols outlined in this guide, while generalized, provide a solid foundation for researchers developing and validating analytical methods for phenoxy herbicides. Understanding the mechanism of action of Mecoprop as a synthetic auxin provides context for its biological effects and the importance of monitoring its presence in the environment. The use of deuterated standards like this compound will continue to be a cornerstone of high-quality analytical science in environmental monitoring and food safety.

References

Mecoprop-d3 mechanism of action in plants

An In-depth Technical Guide on the Core Mechanism of Action of Mecoprop-d3 in Plants

Introduction

Mecoprop (B166265) (MCPP) is a selective, post-emergence herbicide belonging to the phenoxycarboxylic acid class of synthetic auxins. It is widely utilized for the control of broadleaf weeds in various agricultural and turf settings.[1] this compound is a deuterated (heavy isotope-labeled) form of Mecoprop, primarily used as an internal standard in analytical chemistry for the precise quantification of Mecoprop residues.[2] From a biological perspective, the mechanism of action of this compound is identical to that of unlabeled Mecoprop. This guide provides a detailed technical overview of the molecular and physiological processes that underpin the herbicidal activity of Mecoprop in susceptible plant species.

Like other synthetic auxins, Mecoprop's herbicidal action stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][3] However, its greater chemical stability and persistence within the plant lead to a sustained and overwhelming hormonal response.[4] This disrupts numerous growth processes, culminating in uncontrolled, disorganized growth and ultimately, plant death.[4][5]

Core Mechanism of Action: The TIR1/AFB Pathway

The primary mode of action for Mecoprop and other auxin herbicides involves hijacking the plant's natural auxin perception and signaling system. This system is centered around the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][6]

-

Perception by the TIR1/AFB Co-Receptor Complex : In the plant cell nucleus, auxin perception is mediated by a co-receptor complex formed by a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[6][7][8] The Arabidopsis genome, a model for plant biology, encodes six such TIR1/AFB proteins.[6][8] Mecoprop, acting as an IAA mimic, binds to a pocket on the TIR1/AFB protein. This binding enhances the affinity between the TIR1/AFB protein and the Aux/IAA repressor, effectively acting as a "molecular glue" to stabilize the complex.[4][7]

-

Ubiquitination and Degradation of Aux/IAA Repressors : The formation of the stable auxin-TIR1/AFB-Aux/IAA complex signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase to attach a chain of ubiquitin molecules to the Aux/IAA protein.[4] This polyubiquitination marks the Aux/IAA repressor for degradation by the 26S proteasome, a cellular machinery for protein disposal.[9]

-

De-repression of Auxin Response Factors (ARFs) : In the absence of high auxin levels, Aux/IAA proteins are bound to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of specific genes. This binding represses the transcriptional activity of the ARFs.[6] The Mecoprop-induced degradation of Aux/IAA proteins releases the ARFs from this repression.[4]

-

Massive Gene Expression : Once liberated, the ARFs activate the transcription of a multitude of early auxin-responsive genes.[4] The continuous presence of the stable synthetic auxin leads to a massive, sustained, and unregulated expression of these genes, triggering a cascade of downstream effects that overwhelm the plant's normal developmental programs.[4][5]

Downstream Phytotoxic Effects and Hormonal Imbalance

The massive deregulation of gene expression initiates a catastrophic hormonal cascade, leading to severe physiological and morphological disturbances.

-

Ethylene (B1197577) Overproduction : A primary consequence of auxin overdose is the rapid and substantial induction of ethylene biosynthesis.[10] The activated ARFs strongly upregulate the transcription of 1-AMINOCYCLOPROPANE-1-CARBOXYLATE SYNTHASE (ACS) genes, which encode the rate-limiting enzyme in ethylene production.[4][10] The resulting surge in ethylene is responsible for classic auxin herbicide symptoms such as leaf epinasty (downward curling), stem swelling, and senescence.[4][5]

-

Abscisic Acid (ABA) Accumulation : Ethylene, in turn, stimulates the biosynthesis of abscisic acid (ABA), another crucial plant hormone.[4][11] This is achieved through the upregulation of the 9-cis-epoxycarotenoid dioxygenase (NCED) gene, a key enzyme in the ABA synthesis pathway.[10][11] Elevated ABA levels lead to stomatal closure, which severely limits gas exchange, reduces photosynthesis, and increases oxidative stress through the production of reactive oxygen species (ROS).[4] This contributes significantly to growth inhibition, tissue necrosis, and eventual plant death.[4][11]

-

Uncontrolled Growth : The sustained hormonal signal leads to a complete loss of developmental control. Cells divide and expand erratically, resulting in severe morphological deformities such as twisting of stems and petioles, leaf cupping and strapping, and the formation of undifferentiated tissue (callus).[5] This uncontrolled growth exhausts the plant's energy reserves and fatally disrupts nutrient and water transport through the xylem and phloem.

Data Presentation

Table 1: Relative Binding of Mecoprop to Arabidopsis Auxin Receptors

Quantitative data on the binding of various auxins to different TIR1/AFB family receptors can be obtained using techniques like Surface Plasmon Resonance (SPR). The data below is adapted from studies on Arabidopsis thaliana receptors and illustrates how Mecoprop interacts with them relative to the natural auxin IAA and other synthetic auxins. Binding is expressed relative to a saturating concentration of the respective ligand.

| Compound | Chemical Class | AtTIR1 | AtAFB2 | AtAFB5 |

| IAA (Natural Auxin) | Indole Acetic Acid | High | High | High |

| Mecoprop | Phenoxy-carboxylate | Moderate | Moderate | Low |

| 2,4-D | Phenoxy-carboxylate | Low | Low | Low |

| Dicamba | Benzoate | Low | Low | Low |

| Source: Adapted from experimental binding data which shows mecoprop has significantly higher binding to TIR1 than 2,4-D and higher binding to AtAFB2 than other tested phenoxy-carboxylates.[12] |

Table 2: Phytotoxicity of Mecoprop-P to Various Dicotyledonous Macrophytes

The herbicidal efficacy of Mecoprop is quantified by determining the concentration that causes a 50% reduction in a measured endpoint (e.g., growth rate), known as the EC₅₀ value. Lower EC₅₀ values indicate higher sensitivity.

| Plant Species | Common Name | Endpoint | EC₅₀ (μg/L) |

| Ranunculus aquatilis | Common Water-crowfoot | Growth Rate | 46.9 |

| Myriophyllum spicatum | Eurasian Watermilfoil | Growth Rate | 50.1 |

| Callitriche platycarpa | Various-leaved Water-starwort | Growth Rate | 114.3 |

| Berula erecta | Lesser Water-parsnip | Growth Rate | 134.1 |

| Ludwigia repens | Creeping Primrose-willow | Growth Rate | 656.4 |

| Source: Data from a 21/22-day microcosm study on the effects of Mecoprop-P (the herbicidally active enantiomer of Mecoprop).[13] |

Experimental Protocols

Protocol 1: Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding affinity between an auxin herbicide and purified receptor proteins.

-

Protein Expression and Purification : The target auxin receptor proteins (e.g., AtTIR1, AtAFB5) are co-expressed with a stabilizing partner protein (e.g., ASK1) in an expression system like insect (baculovirus) or bacterial cells. The resulting protein complexes are then purified using affinity chromatography.

-

Chip Immobilization : A sensor chip (e.g., CM5) is activated, and one of the binding partners (typically the purified receptor complex) is covalently immobilized onto the chip surface.

-

Binding Analysis : The analyte (e.g., this compound dissolved in running buffer) is injected at various concentrations and flows over the chip surface. Binding is detected in real-time as a change in the refractive index at the surface, measured in Response Units (RU).

-

Data Processing : The resulting sensorgrams (RU vs. time) are analyzed. After subtracting the reference flow cell signal, the data are fitted to a binding model (e.g., steady-state affinity) to determine binding constants (KD) or relative binding levels.

Protocol 2: Whole-Plant Phytotoxicity Assay (Aquatic Macrophyte Microcosm)

This protocol describes a method for determining the herbicidal effect of Mecoprop on non-target aquatic plants.

-

Plant Cultivation : Healthy, apical shoots of the test plant species are collected and acclimatized in a nutrient-rich medium under controlled conditions (temperature, light intensity, photoperiod).

-

Exposure System Setup : Microcosms (e.g., glass aquaria) are filled with a defined test medium. Mecoprop-P is added to achieve a range of nominal concentrations (e.g., 8 to 512 µg/L), plus a control group with no herbicide.

-

Plant Exposure : Pre-weighed and measured plant shoots are introduced into the microcosms. The experiment is run for a defined period (e.g., 21 days).

-

Endpoint Measurement : At the end of the exposure period, plants are removed, blotted dry, and their final fresh weight is recorded. The relative growth rate (RGR) is calculated based on the initial and final weights.

-

Data Analysis : The inhibition of the growth rate for each concentration is calculated relative to the control group. A dose-response curve is fitted to the data using non-linear regression to determine the ECₓ values (e.g., EC₁₀, EC₅₀).

References

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 6. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Mecoprop-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Mecoprop-d3. As this compound is a deuterated analog of Mecoprop (B166265), primarily used as an internal standard, its environmental behavior is considered analogous to that of Mecoprop. This document details its degradation pathways, summarizes key quantitative data, and outlines experimental protocols for its study.

Physicochemical Properties of Mecoprop

Mecoprop is a selective, post-emergence herbicide used to control broadleaf weeds.[1] Its environmental mobility and fate are governed by its physicochemical properties.

| Property | Value | References |

| Chemical Name | 2-(4-chloro-2-methylphenoxy)propanoic acid | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.64 g/mol | [1] |

| Appearance | Colorless to light brown crystalline solid | [1] |

| Water Solubility | 880 - 900 mg/L at 20-25 °C | [1][2] |

| Vapor Pressure | 1.2 x 10⁻⁵ mm Hg at 25 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.84 | [3] |

| pKa | 3.78 | [1] |

Environmental Degradation Pathways

The primary routes of Mecoprop degradation in the environment are microbial biodegradation and photodegradation. Hydrolysis is not considered a significant degradation pathway.[1]

Biodegradation

Biodegradation is the principal mechanism for Mecoprop dissipation in soil and aquatic environments.[4] The process is primarily carried out by soil microorganisms.

The initial and rate-limiting step in the aerobic biodegradation of Mecoprop is the cleavage of the ether linkage, a reaction often catalyzed by the α-ketoglutarate-dependent dioxygenase enzyme encoded by tfdA genes.[4] This step yields 4-chloro-2-methylphenol (B52076) (4-CMP) and pyruvate.[4][5] The intermediate, 4-CMP, is then further degraded. Under aerobic conditions, the aromatic ring is hydroxylated to form a catechol, which subsequently undergoes ring cleavage.[5]

Under anaerobic conditions, the degradation of Mecoprop is significantly slower or does not occur at all.[6]

A simplified aerobic biodegradation pathway is illustrated below:

Photodegradation

Mecoprop can undergo photodegradation in water and on soil surfaces when exposed to sunlight. The process involves the cleavage of the ether bond, leading to the formation of 4-chloro-2-methylphenol as a primary photoproduct.[7] Further degradation can lead to the formation of smaller organic acids and eventually mineralization to CO₂ and HCl.[8]

Quantitative Environmental Fate Data

The persistence and mobility of Mecoprop in the environment are quantified by its half-life (DT₅₀) and soil sorption coefficients (Kd and Koc).

Environmental Persistence

The half-life of Mecoprop varies significantly depending on environmental conditions such as soil type, temperature, and microbial activity.

| Matrix | Half-life (DT₅₀) | Conditions | References |

| Soil | 3 - 70 days | Aerobic, dependent on soil type and temperature | [1] |

| Topsoil (<30 cm) | ~12 days | [9] | |

| Subsoil (70-80 cm) | >84 days | [9] | |

| Water | 19.5 days | River water, exposed to sunlight | [1] |

| Water (Photodegradation) | 83 days | Artificial light | [8] |

Mobility in Soil

Mecoprop is considered to have high to very high mobility in soil due to its relatively low sorption to soil particles.[4] Its mobility is influenced by soil organic carbon content and pH.

| Soil Parameter | Value | References |

| Soil Sorption Coefficient (Kd) | 0.1 - 0.2 | |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 5 - 43 |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed to assess the environmental fate of pesticides.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.

Objective: To determine the rate of aerobic and anaerobic transformation of this compound in soil and identify its major transformation products.

Methodology:

-

Test System: Use fresh soil samples, typically sieved to <2 mm. The soil should be characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Apply ¹⁴C-labeled this compound (for tracking transformation products and mineralization) or non-labeled this compound (with a deuterated internal standard for quantification) to the soil at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with nitrogen and then water to create anaerobic conditions. The incubation then proceeds in the dark at a constant temperature.

-

-

Sampling: Collect soil samples at various time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction and Analysis:

-

Extract this compound and its transformation products from the soil samples using appropriate solvents (e.g., acetonitrile (B52724), methanol).

-

Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Quantify the trapped ¹⁴CO₂ using liquid scintillation counting to determine the extent of mineralization.

-

Determine the amount of non-extractable (bound) residues.

-

Phototransformation of Chemicals in Water (OECD 316)

This guideline is used to determine the rate and pathway of direct photolysis in water.

Objective: To determine the rate of direct phototransformation of this compound in aqueous solution and identify its major photoproducts.

Methodology:

-

Test Solution: Prepare a sterile, buffered aqueous solution of this compound. The use of ¹⁴C-labeled material is recommended.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and controlled.

-

Incubation: Irradiate the test solution in quartz tubes at a constant temperature (e.g., 25°C). Dark controls (tubes wrapped in aluminum foil) should be run in parallel to account for any abiotic degradation not due to photolysis.

-

Sampling: Collect samples from both the irradiated and dark control tubes at various time intervals.

-

Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound and its photoproducts over time.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of Mecoprop and its metabolites in environmental matrices.

Sample Preparation:

-

Water: Samples may be analyzed directly or after solid-phase extraction (SPE) for pre-concentration.

-

Soil: Extraction with an organic solvent (e.g., acetonitrile), followed by a clean-up step using SPE.

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for separation.

-

Column: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored. For Mecoprop, a common transition is m/z 213 -> 141.[10]

-

Conclusion

The environmental fate of this compound is primarily driven by microbial degradation in soil and water, with photodegradation also contributing to its dissipation. It is a mobile compound with a potential to leach into groundwater, although its persistence is generally low in biologically active topsoils. The primary degradation product is 4-chloro-2-methylphenol. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with the use of Mecoprop. The experimental protocols outlined in this guide provide a framework for generating the necessary data for such assessments.

References

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of the chlorophenoxy herbicide (R)-(+)-mecoprop by Alcaligenes denitrificans - Kent Academic Repository [kar.kent.ac.uk]

- 6. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic Degradation of Mecoprop and Clopyralid in Aqueous Suspensions of Nanostructured N-doped TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes - CentAUR [centaur.reading.ac.uk]

- 10. researchgate.net [researchgate.net]

Mecoprop-d3 stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Mecoprop-d3 and outlines recommended storage conditions to ensure its integrity for research and analytical applications. The information presented is compiled from available scientific literature and safety data sheets, primarily focusing on Mecoprop, with the understanding that the deuterated form, this compound, will exhibit analogous stability characteristics.

Recommended Storage Conditions

Proper storage is crucial for maintaining the chemical integrity of this compound. The recommended conditions vary depending on whether the compound is in solid form or in solution.

| Form | Storage Temperature | Other Conditions |

| Solid | 20°C | Store in a tightly closed container in a dry and well-ventilated place. |

| In Acetone Solution | 4°C | Store in a tightly closed container in a dry and well-ventilated place. |

Stability Profile of Mecoprop

Mecoprop has been reported to be a stable compound under standard laboratory conditions. Key stability characteristics are summarized below:

-

Thermal Stability: Mecoprop is stable to heat. However, upon decomposition, it can emit toxic fumes, including hydrogen chloride and carbon oxides.

-

Hydrolytic Stability: The compound is stable to hydrolysis.

-

Oxidative Stability: Mecoprop is stable against atmospheric oxidation.

-

Reductive Stability: It is also reported to be stable to reduction.

Degradation Pathway

The primary degradation pathway for Mecoprop, particularly through microbial action, involves the cleavage of the ether linkage. This process results in the formation of two main degradation products: 4-chloro-2-methylphenol (B52076) and pyruvate.

Caption: Biodegradation pathway of Mecoprop.

Experimental Protocols for Stability Assessment

While a specific, detailed experimental protocol for this compound stability testing is not publicly available, a general workflow can be outlined based on standard practices for herbicide stability testing and ICH guidelines for photostability.

General Stability Testing Workflow

A typical experimental workflow for assessing the stability of a compound like this compound would involve the following steps:

Caption: General workflow for a this compound stability study.

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products. Based on the literature for Mecoprop and related compounds, suitable analytical techniques would include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of phenoxy herbicides. A reversed-phase C18 column is often employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides higher selectivity and sensitivity, which is crucial for identifying and quantifying trace-level degradants.

The chosen method would require thorough validation according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of a stability study.

Summary

This compound is expected to be a stable compound when stored under the recommended conditions of 20°C for the solid form and 4°C for solutions, in dry, well-ventilated, and tightly sealed containers. While quantitative stability data for this compound is not extensively published, the known stability of Mecoprop provides a strong indication of its robustness. For critical applications, it is recommended to perform a stability study under the specific conditions of use, following a workflow similar to the one outlined in this guide.

A Technical Guide to Mecoprop-d3 Certified Reference Materials for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Mecoprop-d3 certified reference materials (CRMs), including a comprehensive list of suppliers, product specifications, and relevant analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, certified standards for their analytical work.

Introduction to this compound

This compound is the deuterated form of Mecoprop, a common herbicide.[1][2] As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Mecoprop in various matrices by mass spectrometry-based methods. Its chemical name is 2-(4-Chloro-2-methylphenoxy-d3)propionic Acid.[1][3][4] The use of a deuterated standard helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Suppliers and Product Specifications

A number of reputable suppliers offer this compound certified reference materials. The following tables summarize the available products and their key specifications to facilitate comparison.

General Information

| Property | Value |

| CAS Number | 352431-15-3[1][3][4][5] |

| Molecular Formula | C₁₀H₈D₃ClO₃[1][4] |

| Molecular Weight | 217.66 g/mol [1][4] |

| Synonyms | 2-(4-Chloro-2-methylphenoxy-d3)propionic Acid, (+/-)-Mecoprop-d3, MCPP-d3[3][4] |

Supplier Product Details

| Supplier | Product Name/Code | Format | Concentration | Solvent |

| ZeptoMetrix (Chiron) | This compound; 100 µg/mL (SKU: 2922.10-100) | Solution | 100 µg/mL[3] | Not Specified |

| LGC Standards | This compound (TRC-M203052) | Neat[6] | Not Applicable | Not Applicable |

| Santa Cruz Biotechnology | This compound (CAS 352431-15-3) | Not Specified | Not Specified | Not Specified |

| MedChemExpress | This compound (HY-118126S) | Not Specified | Not Specified | Not Specified |

| Pharmaffiliates | This compound (PA PST 009860) | White Solid[4] | Not Applicable | Not Applicable |

| HPC Standards GmbH | D3-Mecoprop Solution (677399) | Solution | 100 µg/mL[7] | Acetone[7] |

| HPC Standards GmbH | D3-Mecoprop Solution (677823) | Solution | 10.0 µg/mL[7] | Acetone[7] |

| HPC Standards GmbH | D3-Mecoprop (677523) | Neat | Not Applicable | Not Applicable |

Analytical Methodologies

The primary application of this compound is as an internal standard in chromatographic methods coupled with mass spectrometry for the determination of Mecoprop.

Sample Preparation and Extraction

While specific protocols vary depending on the matrix (e.g., soil, water, biological fluids), a general workflow involves extraction of the analyte and internal standard from the sample, followed by cleanup and concentration steps. The U.S. Environmental Protection Agency (EPA) has documented methods for the determination of phenoxy acid herbicides, including Mecoprop, in soil.[8]

Chromatographic Separation and Detection

A common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a mass spectrometer. A reverse-phase HPLC method has been developed for the direct determination of Mecoprop in aqueous soil solutions.[9] For higher sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.[10] Enantiomer-specific analysis can also be performed using columns with modified cyclodextrins as chiral selectors.[10]

Key Experimental Parameters from a Published HPLC Method: [9]

-

Mobile Phase: Acetonitrile/o-phosphoric acid aqueous solution

-

Flow Rate: 1 mL/min

-

Detection: UV at 234 nm and 280 nm

Experimental Workflow for Quantification of Mecoprop using this compound

The following diagram illustrates a typical workflow for the quantification of Mecoprop in an environmental sample using this compound as an internal standard.

Logical Relationship for Certified Reference Material Usage

The selection and use of a certified reference material like this compound follows a logical process to ensure data quality and traceability.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. zeptometrix.com [zeptometrix.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 352431-15-3 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 352431-15-3 | LGC Standards [lgcstandards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

A Technical Guide to the Toxicological Profile of Mecoprop

Disclaimer: This document summarizes available toxicological data for Mecoprop (also known as MCPP). The user requested data for Mecoprop-d3, a deuterated isotopic variant. Toxicological studies are typically conducted on the non-labeled parent compound. The toxicological properties of this compound are presumed to be quantitatively and qualitatively similar to those of Mecoprop. All data presented herein pertains to Mecoprop or its active isomer, Mecoprop-P.

Executive Summary

Mecoprop is a selective, hormone-type phenoxy herbicide used for the post-emergence control of broadleaf weeds.[1][2] According to the U.S. Environmental Protection Agency (EPA), it is classified as a toxicity class III agent, indicating slight toxicity.[1][3] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[3] Toxicological assessments show a low acute toxicity profile via oral and dermal routes.[1][4] The primary target organ for toxicity following repeated exposure in animal studies is the kidney.[1][2][5] While some studies have suggested potential mutagenic effects at very high doses and developmental effects at maternally toxic doses, the overall evidence does not support a strong carcinogenic or reproductive hazard under typical exposure scenarios.[1][2] Mecoprop is rapidly absorbed and excreted, primarily unchanged, in the urine, showing a low potential for bioaccumulation.[1][6]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological endpoints for Mecoprop and its active isomer, Mecoprop-P.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value (mg/kg bw) | EPA Toxicity Category | Reference(s) |

| LD₅₀ | Rat | Oral | 625 - 1210 | III | [1][7][8] |

| LD₅₀ | Mouse | Oral | 650 | III | [1] |

| LD₅₀ | Rabbit | Dermal | > 900 | III | [7] |

| LD₅₀ | Rat | Dermal | > 4000 | IV | [1] |

| LC₅₀ | Rat | Inhalation (4h) | > 12.5 mg/L | III | [1] |

Table 2: Sub-chronic and Chronic Toxicity Data

| Study Duration | Species | Endpoint | Value (mg/kg/day) | Key Observation | Reference(s) |

| 90-Day | Rat | NOAEL | 3 | Kidney effects observed at 9 mg/kg/day. | [2] |

| 90-Day | Rat | NOAEL | 12 | Increased kidney weight at 37 mg/kg/day. | [9] |

| 21-Day | Rat | NOAEL | 8 | Reproductive NOAEL. | [10] |

| 1-Year | Rat | NOAEL | 1 | Basis for TDI; effects on kidney weight. | [5] |

Table 3: Developmental and Reproductive Toxicity

| Study Type | Species | Endpoint | Value (mg/kg/day) | Key Observation | Reference(s) |

| Developmental | Rat | LOAEL | 125 | Increased intra-uterine deaths, delayed ossification. | [1][2] |

| Developmental | Rat | NOAEL | 50 | No maternal or developmental effects observed. | [2] |

| Developmental | Rabbit | NOAEL | 50 | No developmental or maternal toxicity observed. | [4] |

Table 4: Regulatory Guideline Values

| Guideline | Value (mg/kg/day) | Issuing Body/Reference |

| Acceptable Daily Intake (ADI) | 0.01 | European Commission |

| Acute Reference Dose (ARfD) | Not Established | - |

| Reference Dose (RfD) | 0.001 | U.S. EPA |

| Acceptable Operator Exposure Limit (AOEL) | 0.04 | European Commission |

Experimental Protocols

The toxicological data presented are primarily derived from studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The acute oral LD₅₀ values were historically determined using a protocol similar to the now-rescinded OECD Test Guideline 401.[11]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (commonly rats), with one dose per group. Observations for effects and mortality are made over a set period.[11]

-

Test Animals: Healthy, young adult laboratory rodents (e.g., Wistar rats) are used. Animals are of a single sex per dose group, or both sexes are used.[11]

-

Procedure:

-

Animals are fasted overnight prior to dosing.[11]

-

The test substance is administered as a single dose by gavage. The volume is typically limited to 1 mL/100g body weight.[11]

-

Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.[11]

-

-

Data Analysis: The LD₅₀ is calculated using a statistical method (e.g., Probit analysis) to determine the dose expected to cause death in 50% of the test animals.[11]

Note: Modern acute toxicity testing follows alternative guidelines (OECD 420, 423, 425) that refine the methodology and reduce the number of animals required.[12][13]

The 90-day toxicity studies are conducted to provide information on the potential health hazards arising from repeated exposure.

-

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for a period of 90 days.

-

Test Animals: Typically rats are used, with an equal number of males and females per group.

-

Procedure:

-

The substance is administered orally, often mixed in the diet or given by gavage, 7 days a week for 90 days.

-

At least three dose levels and a concurrent control group are used.

-

Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at termination.

-

At the end of the study, all animals are necropsied, and organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with further examination of lower-dose groups for any target organs identified.

-

-

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, representing the highest dose at which no substance-related adverse findings are observed.

Visualizations

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical like Mecoprop, leading to the derivation of regulatory safety values.

This diagram outlines the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway for Mecoprop in mammals, highlighting its rapid clearance.

References

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Mecoprop - Wikipedia [en.wikipedia.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. preventcancernow.ca [preventcancernow.ca]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. irp.cdn-website.com [irp.cdn-website.com]

- 9. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. OECD 401: Acute Oral Toxicity Guide | PDF | Organisation For Economic Co Operation And Development | Environmental Science [scribd.com]

Solubility Profile of Mecoprop-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mecoprop-d3 in a range of common laboratory solvents. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Mecoprop, as a close surrogate. The structural similarity between this compound and Mecoprop, differing only by isotopic labeling, suggests their solubility characteristics will be nearly identical. This assumption underpins the data presented herein.

Core Data Presentation: Solubility of Mecoprop

The following table summarizes the quantitative solubility of Mecoprop in various solvents. This data is compiled from multiple sources and serves as a strong proxy for the solubility of this compound.

| Solvent | Solubility (g/L) | Temperature (°C) | Citation |

| Acetone | > 1000 | 20 | [1] |

| Chloroform | 339 | 20 | [1] |

| Diethyl Ether | > 1000 | 20 | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | [2] |

| Ethanol | > 1000 | 20 | [1] |

| Ethyl Acetate | 825 | 20 | [1] |

| Water | 0.88 | 25 | [1] |

Qualitative Solubility Information for this compound:

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound, based on established guidelines such as OECD Guideline 105 and US EPA OPPTS 830.7840.[4][5][6][7][8]

Method 1: Flask Method (for solubilities > 10 mg/L)

This method is suitable for determining the solubility of substances in aqueous and non-aqueous solvents.

Materials:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Centrifuge and centrifuge tubes (if necessary for phase separation)

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, LC-MS/MS)

-

This compound

-

Solvent of interest

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Stopper the flask and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is common.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. If necessary, centrifuge the sample at a controlled temperature to facilitate separation.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, it is recommended to filter the sample through a syringe filter that is compatible with the solvent and does not adsorb the analyte.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method.

-

Replicate Analysis: Perform the experiment in at least triplicate to ensure the reproducibility of the results.

Method 2: Column Elution Method (for solubilities < 10 mg/L)

This method is primarily used for determining low water solubility but can be adapted for other solvents.

Materials:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass wool, glass beads)

-

Pump for delivering the solvent at a constant flow rate

-

Fraction collector

-

Analytical instrumentation for quantification

-

This compound

-

Solvent of interest

Procedure:

-

Column Preparation: A small amount of this compound is coated onto an inert support material and packed into the column.

-

Elution: The solvent is passed through the column at a constant, slow flow rate. The temperature of the column is maintained using the thermostat jacket.

-

Fraction Collection: The eluate is collected in successive fractions.

-

Quantification: The concentration of this compound in each fraction is determined.

-

Equilibrium Check: The flow rate is then halved, and the process is repeated. If the measured solubility is independent of the flow rate, it indicates that equilibrium was achieved.

-

Data Analysis: The solubility is determined from the plateau of the concentration curve from the collected fractions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the flask method.

Caption: General workflow for solubility determination using the flask method.

Signaling Pathway of Mecoprop as a Synthetic Auxin

Mecoprop acts as a synthetic auxin, disrupting normal plant growth processes. The diagram below outlines this signaling pathway.[9][10][11][12][13]

Caption: Simplified signaling pathway of Mecoprop as a synthetic auxin herbicide.

References

- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MECOPROP D3 | 352431-15-3 [amp.chemicalbook.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 5. oecd.org [oecd.org]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 11. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 12. researchgate.net [researchgate.net]

- 13. Overall Mechanism(s) of Auxin Effects | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

The Genesis of a Standard: A Technical History of Mecoprop-d3 in Analytical Science

For researchers, scientists, and professionals in drug development, the precision of analytical measurements is paramount. The development and evolution of internal standards have been a cornerstone of achieving this accuracy, particularly in the realm of chromatography and mass spectrometry. This in-depth technical guide explores the historical development of Mecoprop-d3, a deuterated analog of the phenoxy herbicide Mecoprop, and its establishment as a critical analytical standard.

The story of this compound is intrinsically linked to the broader history of synthetic herbicides and the analytical challenges they presented. Following the widespread introduction of phenoxy herbicides like Mecoprop (also known as MCPP) after World War II, the need for reliable methods to monitor their environmental fate and residues in food became increasingly apparent. Early analytical techniques often suffered from variability, leading to imprecise and inaccurate quantification. The advent of mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and later Liquid Chromatography-Mass Spectrometry (LC-MS), offered greater sensitivity and specificity. However, these methods were still susceptible to matrix effects and variations in instrument response.

The solution to this challenge lay in the use of isotopically labeled internal standards. A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization and fragmentation in the mass spectrometer. This allows them to effectively compensate for variations throughout the analytical process, from sample preparation to detection, leading to significantly more accurate and reliable quantification.

From Concept to Commercial Standard: The Emergence of this compound

The synthesis of this compound involves the introduction of three deuterium atoms onto the phenyl ring of the Mecoprop molecule, resulting in 2-(4-chloro-2-methylphenoxy-d3)propionic acid. This specific labeling provides a sufficient mass shift to distinguish it from the native Mecoprop in a mass spectrometer without significantly altering its chemical properties.

The journey from a synthesized molecule to a certified reference material is a rigorous one, governed by international standards such as ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). This process ensures the identity, purity, and stability of the standard, providing analytical scientists with a reliable benchmark for their measurements.

Quantitative Data and Certification

The quality of an analytical standard is defined by its certified properties. For this compound, key parameters include its chemical purity and isotopic enrichment. While historical data on the evolution of these specifications is scarce, modern certificates of analysis for analogous compounds like Mecoprop-d6 provide a snapshot of the stringent quality control measures in place.

| Parameter | Specification | Method(s) |

| Chemical Purity | Typically ≥98% | HPLC, GC-MS, NMR |

| Isotopic Purity | Typically >95% Deuterium Enrichment | Mass Spectrometry |

| Identity | Conforms to structure | NMR, Mass Spectrometry |

Note: This table represents typical specifications for commercially available deuterated Mecoprop standards. Actual values may vary by manufacturer and lot.

Experimental Protocols: A Glimpse into the Analytical Workflow

The utility of this compound is realized through its application in validated analytical methods. A typical workflow for the analysis of Mecoprop in an environmental or biological sample would involve the following key steps:

-

Sample Preparation: A known amount of this compound internal standard is spiked into the sample at the beginning of the extraction process. This ensures that any losses of the target analyte during extraction and cleanup are mirrored by the internal standard.

-

Extraction: The sample is extracted using an appropriate solvent to isolate the Mecoprop and this compound.

-

Chromatographic Separation: The extract is injected into a gas or liquid chromatograph, which separates the analytes from other components in the sample.

-

Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer, which ionizes and fragments the molecules. The instrument then measures the abundance of specific ions for both Mecoprop and this compound.

-

Quantification: The ratio of the signal from Mecoprop to the signal from the known amount of this compound is used to calculate the concentration of Mecoprop in the original sample. This ratio corrects for any variations that may have occurred during the analytical process.

Visualizing the Workflow

The logical flow of using this compound as an internal standard in a quantitative analytical method can be visualized as follows:

The Enduring Legacy of a Standard

The development and adoption of this compound as an analytical standard represents a significant step forward in the accurate and reliable measurement of this widely used herbicide. Its story is a testament to the ongoing evolution of analytical science, where the pursuit of precision and confidence in data drives innovation. For researchers and scientists, the availability of high-quality, certified reference materials like this compound is not just a matter of convenience; it is a fundamental requirement for producing data that is robust, defensible, and ultimately, protective of human health and the environment.

Elemental Composition and Isotopic Distribution

An In-depth Technical Guide to the Natural Isotopic Abundance of Mecoprop-d3

This technical guide provides a comprehensive overview of the natural isotopic abundance of the elements constituting this compound. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document details the natural distribution of stable isotopes for each element in the molecule, presents the methodologies used for their determination, and offers a visual workflow for isotopic analysis.

This compound is an isotopically labeled form of the herbicide Mecoprop. Its chemical structure is intentionally enriched with three deuterium (B1214612) atoms. The molecular formula for this compound is C₁₀H₈D₃ClO₃.[1][2] The presence of these deuterium atoms is critical for its use as an internal standard in quantitative analysis, typically by mass spectrometry.

Understanding the natural isotopic abundance of the other elements (Carbon, Hydrogen, Chlorine, and Oxygen) is crucial for accurate mass spectral interpretation and quantification. The following tables summarize the natural abundances of the stable isotopes for each element present in the unlabeled positions of the molecule.

Data Presentation: Natural Abundance of Constituent Elements

Table 1: Natural Isotopic Abundance of Carbon

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | ~98.9% |

| ¹³C | 13.003355 | ~1.1% |

Data sourced from various studies on carbon isotope ratios.[3][4][5]

Table 2: Natural Isotopic Abundance of Hydrogen

| Isotope | Name | Atomic Mass (Da) | Natural Abundance (%) |

|---|---|---|---|

| ¹H | Protium | 1.007825 | >99.98% |

| ²H | Deuterium | 2.014102 | ~0.015% |

The eight non-labeled hydrogen positions in this compound follow this natural distribution.[6][7][8]

Table 3: Natural Isotopic Abundance of Chlorine | Isotope | Atomic Mass (Da) | Natural Abundance (%) | | :--- | :--- | :--- | :--- | | ³⁵Cl | 34.968853 | 75.77% | | ³⁷Cl | 36.965903 | 24.23% | The isotopic signature of chlorine is distinctive due to the high abundance of ³⁷Cl.[9][10][11]

Table 4: Natural Isotopic Abundance of Oxygen | Isotope | Atomic Mass (Da) | Natural Abundance (%) | | :--- | :--- | :--- | :--- | | ¹⁶O | 15.994915 | 99.76% | | ¹⁷O | 16.999131 | 0.04% | | ¹⁸O | 17.999160 | 0.20% | Oxygen's heavy isotopes, while rare, contribute to the M+1 and M+2 peaks in mass spectrometry.[12][13][]

Experimental Protocols: Determination of Isotopic Abundance

The determination of isotopic abundance is primarily accomplished through Mass Spectrometry (MS) . This analytical technique measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopes.

Methodology: Isotope Ratio Mass Spectrometry (IRMS)

A typical experimental workflow for determining the isotopic composition of a compound like this compound involves the following steps:

-

Sample Preparation: The this compound sample is purified to remove any contaminants that could interfere with the analysis. For organic compounds, this may involve techniques like chromatography (Gas or Liquid).

-

Ionization: The purified sample is introduced into the mass spectrometer's ion source. Various ionization techniques can be used, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones. The goal is to create charged molecules (ions) without significantly altering their isotopic composition.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio. Common types of mass analyzers include magnetic sectors, quadrupoles, and time-of-flight (TOF) tubes. For high-precision isotope ratio measurements, magnetic sector instruments are often preferred.

-

Detection: The separated ions are detected by a device such as an electron multiplier or a Faraday cup. The detector measures the intensity of the ion current for each specific m/z value.

-